3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide
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Overview
Description
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide: is an organic compound that features a benzamide core substituted with bromine, cyano, cyclopropyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide typically involves multiple steps:
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often involving the use of diazo compounds and transition metal catalysts.
Cyanation: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano and cyclopropyl groups.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide can yield cyano-substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions of small molecules with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and cyclopropyl groups can influence the compound’s binding affinity and specificity, while the bromine and fluorine atoms can affect its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-9-5-8(3-4-10(9)14)12(17)16-11(6-15)7-1-2-7/h3-5,7,11H,1-2H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQNMLTBSWWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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